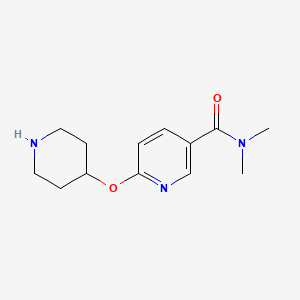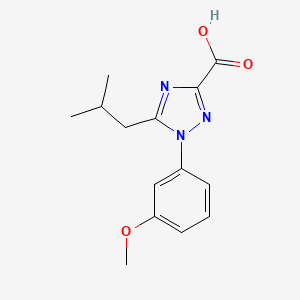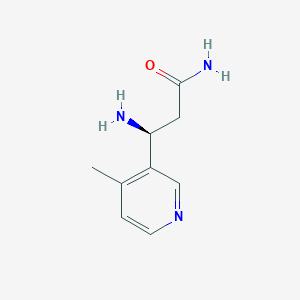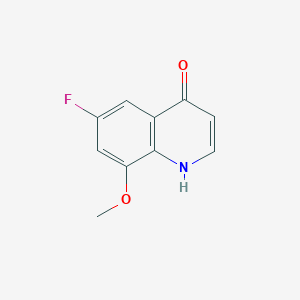
N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H19N3O2. It is a derivative of pyridine and piperidine, which are both significant in the field of medicinal chemistry. This compound is primarily used for research purposes and is not intended for human or veterinary use .
Preparation Methods
The synthesis of N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 6-chloronicotinic acid with piperidine to form 6-(piperidin-4-yloxy)nicotinic acid. This intermediate is then reacted with dimethylamine to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the potential hazards associated with the chemicals involved .
Chemical Reactions Analysis
N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring can be substituted with other functional groups.
Scientific Research Applications
N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-3-carboxamide can be compared to other similar compounds, such as:
N,N-dimethyl-4-(piperidin-4-yloxy)pyridine-3-carboxamide: This compound has a similar structure but differs in the position of the piperidine ring attachment.
N,N-dimethyl-6-(piperidin-4-yloxy)pyridine-2-carboxamide: This compound has a different position of the carboxamide group on the pyridine ring.
The uniqueness of this compound lies in its specific structural configuration, which can result in distinct biological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N,N-dimethyl-6-piperidin-4-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H19N3O2/c1-16(2)13(17)10-3-4-12(15-9-10)18-11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3 |
InChI Key |
FRFAQGRFBIBAJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methyloxolan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13250376.png)
![2-[4-(1H-imidazol-1-yl)phenyl]acetic acid](/img/structure/B13250381.png)
![1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine](/img/structure/B13250385.png)

amine](/img/structure/B13250409.png)

![2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13250417.png)
![2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13250429.png)
![Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13250433.png)
![3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B13250434.png)




